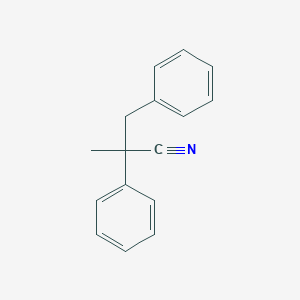

2-Methyl-2,3-diphenylpropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Methyl-2,3-diphenylpropanenitrile can be achieved through a variation of the nitrile-Aldol reaction. This involves the combination of benzophenone and propionitrile in the presence of a sodamide base and ethyl ether solvent, leading to 3-hydroxy-2-methyl-3,3-diphenylpropanenitrile .Molecular Structure Analysis

The (2S)-2-methyl-2,3-diphenylpropanenitrile molecule contains a total of 33 bonds. There are 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 1 nitrile (aliphatic) .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

In the field of catalysis, 2-Methyl-2,3-diphenylpropanenitrile is involved in reactions such as bond scission and bond cleavage. For instance, the catalytic activities of nickel complexes containing a ligated 2-methyl-3,3-diphenyl-1,3-diphosphapropene skeleton were explored, demonstrating their potential for applications like the Sonogashira coupling reaction (Liang, Nishide, Ito, & Yoshifuji, 2003).

Radical Chemistry

In radical chemistry, the compound has been used to study various radical reactions. For example, it has been involved in the characterization of radical intermediates in photooxidation reactions (Grossi & Strazzari, 2000). Moreover, 2,3-diphenyl butyronitrile (DPBN), a related compound, has been identified as an efficient radical initiator for polymerization (Bao & Cheng, 2019).

Photochemistry

The compound also plays a role in photochemistry. For example, the photoamination of 1,1-diphenylpropene with ammonia and primary alkylamines in the presence of p-dicyanobenzene led to the formation of various compounds including 2-amino-1,1-diphenylpropane and 3-methyl-4,4-diphenylbutanenitrile (Yamashita, Shiomori, Yasuda, & Shima, 1991).

Synthesis and Characterization

The synthesis and characterization of derivatives of this compound have been studied extensively. For instance, new derivatives of diphenyl oxide were synthesized from nitriles containing diphenyl oxide fragment, showing prospects for various chemical and pharmacological applications (Popov, Korchagina, & Kamaletdinova, 2010).

Mechanistic Studies

Mechanistic studies involving this compound have been conducted to understand complex chemical reactions better. For example, a study investigated the nickel-catalyzed isomerization of 2-methyl-3-butenenitrile and the effect of a Lewis acid (K. Liu, K. Liu, Cheng, & Han, 2016).

Wirkmechanismus

Mode of Action

It’s known that nitriles, the class of organic compounds that 2-methyl-2,3-diphenylpropanenitrile belongs to, can undergo various chemical reactions, including hydrolysis, reduction, and addition reactions, which could potentially influence their interactions with biological targets .

Pharmacokinetics

It’s known that the compound has a density of 107 g/cm³ and a boiling point of 3308ºC at 760mmHg . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

As a research compound, its effects are likely dependent on the specific experimental conditions and biological systems used .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by strong oxidizing agents .

Biochemische Analyse

Temporal Effects in Laboratory Settings

The temporal effects of 2-Methyl-2,3-diphenylpropanenitrile in laboratory settings are not well documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well understood. It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well documented. It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well understood. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2-methyl-2,3-diphenylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-16(13-17,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSQCJLUIIUDIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2807470.png)

![N-(1-cyanocyclopropyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2807478.png)

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2807481.png)

![2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2807483.png)

![2-Benzyl-N-[(3-bromophenyl)-cyanomethyl]butanamide](/img/structure/B2807487.png)